5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide
Overview
Description
5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide is a chemical compound with the molecular formula C8H7BrO3S and a molecular weight of 263.11 g/mol . This compound belongs to the class of benzothiophenes, which are sulfur-containing heterocycles. It is characterized by the presence of a bromine atom, a hydroxyl group, and a sulfone group within its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide typically involves the bromination of 3-hydroxy-2,3-dihydrobenzothiophene followed by oxidation to introduce the sulfone group . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for the sulfone formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfone group can be reduced to a sulfide or sulfoxide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 5-bromo-3-oxo-2,3-dihydrobenzothiophene 1,1-dioxide.
Reduction: Formation of 5-bromo-3-hydroxy-2,3-dihydrobenzothiophene sulfide.
Substitution: Formation of 5-substituted-3-hydroxy-2,3-dihydrobenzothiophene 1,1-dioxide derivatives.
Scientific Research Applications
5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfone groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-3-hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide is unique due to the presence of both a hydroxyl group and a sulfone group, which confer distinct chemical and biological properties. This combination of functional groups is less common in similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
5-bromo-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c9-5-1-2-8-6(3-5)7(10)4-13(8,11)12/h1-3,7,10H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOMRBNQWQRJBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(S1(=O)=O)C=CC(=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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